molecular formula C13H16N4OS B13902046 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide

Cat. No.: B13902046
M. Wt: 276.36 g/mol
InChI Key: ZBMQKPMRBJKKKA-UHFFFAOYSA-N
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Description

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide is a compound belonging to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in its structure contributes to its wide range of applications in various fields.

Preparation Methods

The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with p-tolyl acetamide under specific conditions. One common method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to traditional thermal methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial, antifungal, and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-p-tolyl-acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C13H16N4OS/c1-3-17-11(15-16-13(17)19)8-12(18)14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,19)

InChI Key

ZBMQKPMRBJKKKA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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